2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H4ClNO5 It is a derivative of acetic acid, where the hydrogen atoms are substituted with a 4-chloro-2-nitrophenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid typically involves the nitration of 4-chlorophenylacetic acid followed by oxidation. The nitration process introduces a nitro group (-NO2) to the aromatic ring, while the oxidation step converts the acetic acid moiety to an oxo group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-chloro-2-aminophenyl(oxo)acetic acid.
Substitution: Formation of various substituted phenylacetic acids.
Scientific Research Applications
2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenylacetic acid
- 4-Chloro-2-nitrophenylhydrazide
- 4-Chloro-2,5-dimethylphenylthioacetic acid
Uniqueness
2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid is unique due to the presence of both a nitro group and an oxo group, which impart distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO5/c9-4-1-2-5(7(11)8(12)13)6(3-4)10(14)15/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXYOODICVJISM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.